4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylpyridine with a suitable reagent to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of 4-amino-5-methyl-1H-pyrrolo[2,3-b]pyridine or 4-thio-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms, helping to elucidate the function of specific proteins and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The inhibition of FGFR signaling pathways is a key mechanism by which this compound exerts its effects, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 5-position.
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with different positioning of the bromine and methyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the 4- and 5-positions.
Uniqueness
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and methyl groups at specific positions enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSUQLVHNCTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264874 | |
Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-16-6 | |
Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.